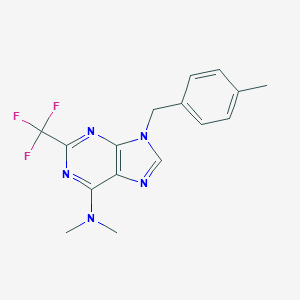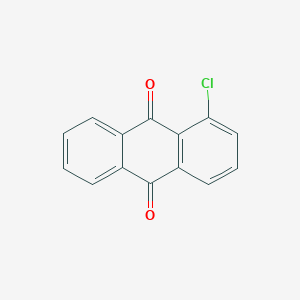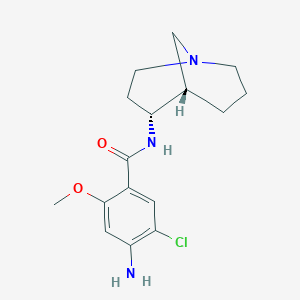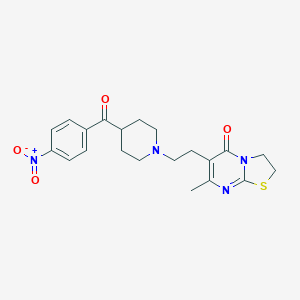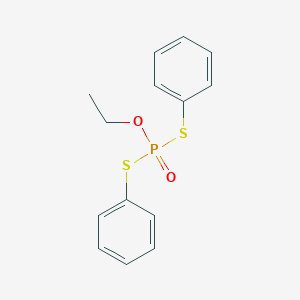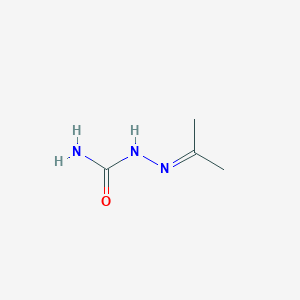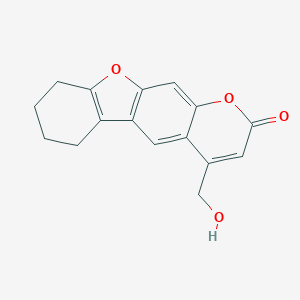
4-Hydroxymethyltetrahydrobenzopsoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethyltetrahydrobenzopsoralen (HMTB) is a naturally occurring compound found in plants, fungi, and animals. It belongs to the class of psoralens, which are known for their photo-reactive properties. HMTB has been extensively studied for its potential use in scientific research applications, particularly in the field of molecular biology.
Mechanism of Action
Upon exposure to UV light, 4-Hydroxymethyltetrahydrobenzopsoralen forms covalent bonds with neighboring pyrimidine bases in DNA and RNA molecules. This crosslinking can result in the formation of DNA adducts, which can interfere with DNA replication and transcription. 4-Hydroxymethyltetrahydrobenzopsoralen can also induce DNA damage, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
4-Hydroxymethyltetrahydrobenzopsoralen has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DNA synthesis and induce DNA damage. 4-Hydroxymethyltetrahydrobenzopsoralen has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. In vivo studies have revealed that 4-Hydroxymethyltetrahydrobenzopsoralen can modulate immune responses and reduce inflammation.
Advantages and Limitations for Lab Experiments
4-Hydroxymethyltetrahydrobenzopsoralen has several advantages as a research tool, including its ability to selectively crosslink DNA and RNA molecules, its photo-reactive properties, and its potential therapeutic applications. However, 4-Hydroxymethyltetrahydrobenzopsoralen also has some limitations, such as its toxicity and potential mutagenic effects. Careful handling and appropriate safety measures are necessary when working with 4-Hydroxymethyltetrahydrobenzopsoralen in the laboratory.
Future Directions
There are several potential future directions for research involving 4-Hydroxymethyltetrahydrobenzopsoralen. One area of interest is the development of new therapeutic strategies for cancer treatment and gene therapy. 4-Hydroxymethyltetrahydrobenzopsoralen has shown promise in inducing apoptosis in cancer cells and could be further investigated as a potential anticancer agent. Additionally, 4-Hydroxymethyltetrahydrobenzopsoralen could be used in the development of new tools for studying DNA and RNA structure and function. Further research is needed to fully understand the potential applications of 4-Hydroxymethyltetrahydrobenzopsoralen in scientific research.
Synthesis Methods
4-Hydroxymethyltetrahydrobenzopsoralen can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of psoralen with formaldehyde in the presence of acid catalysts. The resulting product is then purified through various techniques, such as column chromatography.
Scientific Research Applications
4-Hydroxymethyltetrahydrobenzopsoralen has been widely used in scientific research for its ability to crosslink DNA and RNA molecules upon exposure to UV light. This property has made it a valuable tool for studying DNA and RNA structure, as well as for investigating protein-DNA interactions. 4-Hydroxymethyltetrahydrobenzopsoralen has also been used in the development of new therapeutic strategies for cancer treatment and gene therapy.
properties
CAS RN |
123577-48-0 |
|---|---|
Product Name |
4-Hydroxymethyltetrahydrobenzopsoralen |
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H14O4/c17-8-9-5-16(18)20-14-7-15-12(6-11(9)14)10-3-1-2-4-13(10)19-15/h5-7,17H,1-4,8H2 |
InChI Key |
ZFOHJZJKWGWLEE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO |
Other CAS RN |
123577-48-0 |
synonyms |
4-hydroxymethyltetrahydrobenzopsoralen OHTHBPS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





